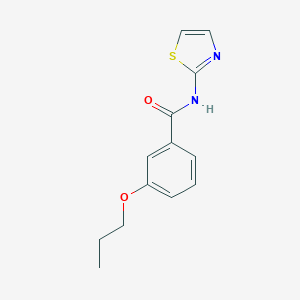

3-propoxy-N-(1,3-thiazol-2-yl)benzamide

Description

3-Propoxy-N-(1,3-thiazol-2-yl)benzamide is a benzamide derivative characterized by a propoxy group at the 3-position of the aromatic ring and an N-linked 1,3-thiazol-2-yl moiety.

Properties

Molecular Formula |

C13H14N2O2S |

|---|---|

Molecular Weight |

262.33g/mol |

IUPAC Name |

3-propoxy-N-(1,3-thiazol-2-yl)benzamide |

InChI |

InChI=1S/C13H14N2O2S/c1-2-7-17-11-5-3-4-10(9-11)12(16)15-13-14-6-8-18-13/h3-6,8-9H,2,7H2,1H3,(H,14,15,16) |

InChI Key |

AIMKVOGUQOFOAN-UHFFFAOYSA-N |

SMILES |

CCCOC1=CC=CC(=C1)C(=O)NC2=NC=CS2 |

Canonical SMILES |

CCCOC1=CC=CC(=C1)C(=O)NC2=NC=CS2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Structural Variations :

- Substituent Position and Type: 3-Propoxy: Introduces a bulky alkoxy group, likely enhancing lipophilicity and metabolic stability compared to smaller substituents. 2-Fluoro (): Electron-withdrawing group, influencing electronic distribution and hydrogen-bonding interactions. 4-Hydroxy (): Polar hydroxyl group, improving solubility but possibly reducing membrane permeability.

Synthesis: All analogs are synthesized via nucleophilic acyl substitution between substituted benzoyl chlorides and 2-aminothiazole. For example:

- 2-Fluoro derivative: 2-Fluorobenzoyl chloride + 2-aminothiazole → 2-fluoro-N-(1,3-thiazol-2-yl)benzamide (61% yield) .

- 3-Propoxy derivative (inferred): 3-Propoxybenzoyl chloride (synthesized from 3-hydroxybenzoic acid via propylation) + 2-aminothiazole.

Physicochemical and Pharmacokinetic Properties

Table 1: Molecular Properties of Selected Analogs

*LogP values estimated using Lipinski’s Rule of 5 principles .

Key Observations :

Enzyme Inhibition :

- Urease Inhibition : N-(1,3-thiazol-2-yl)benzamide derivatives with electron-withdrawing groups (e.g., Cl, F) show stronger inhibition than hydroxyl or alkoxy variants, likely due to enhanced electrophilicity at the amide carbonyl .

- Kinase/Protease Modulation : Bulky substituents (e.g., propoxy) may hinder binding to active sites, whereas smaller groups (e.g., F, Cl) optimize steric compatibility .

Antimicrobial and Anti-inflammatory Effects :

- Thiazole-linked benzamides with halogen substituents (e.g., 2-fluoro) demonstrate notable anti-inflammatory activity, attributed to hydrogen-bonding interactions with target proteins .

Crystallographic and Hydrogen-Bonding Patterns

Table 2: Structural Comparisons from Crystallography

*Predicted based on steric effects of the propoxy group.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.